molecular formula C9H3F3N2 B576355 2,4-Dicyanobenzotrifluoride CAS No. 1483-43-8

2,4-Dicyanobenzotrifluoride

Cat. No.: B576355
CAS No.: 1483-43-8
M. Wt: 196.132
InChI Key: WPRVYAKAXNCOKR-UHFFFAOYSA-N
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Description

2,4-Dicyanobenzotrifluoride is an organic compound with the molecular formula C9H3F3N2 It is characterized by the presence of two cyano groups and a trifluoromethyl group attached to a benzene ring

Scientific Research Applications

2,4-Dicyanobenzotrifluoride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dicyanobenzotrifluoride typically involves the reaction of 2,4-difluorobenzonitrile with a suitable reagent under controlled conditions. One common method includes the use of N,N-dimethylacetamide as a solvent and a palladium complex as a catalyst. The reaction is carried out at temperatures ranging from 100 to 150 degrees Celsius for several hours .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dicyanobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The cyano groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Derivatives with different functional groups replacing the cyano groups.

    Reduction: Corresponding amines.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Mechanism of Action

The mechanism of action of 2,4-Dicyanobenzotrifluoride involves its interaction with specific molecular targets. The cyano groups and trifluoromethyl group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 2,4-Dichlorobenzotrifluoride
  • 2,4-Difluorobenzotrifluoride
  • 2,4-Dinitrobenzotrifluoride

Comparison: 2,4-Dicyanobenzotrifluoride is unique due to the presence of both cyano and trifluoromethyl groups, which impart distinct chemical properties.

Properties

IUPAC Name

4-(trifluoromethyl)benzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F3N2/c10-9(11,12)8-2-1-6(4-13)3-7(8)5-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRVYAKAXNCOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659324
Record name 4-(Trifluoromethyl)benzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483-43-8
Record name 4-(Trifluoromethyl)benzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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